molecular formula C20H21N5O4S B2550754 ethyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 898607-33-5

ethyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2550754
CAS No.: 898607-33-5
M. Wt: 427.48
InChI Key: NPMYGJLZTOMUDP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a triazole-based compound featuring a 4-methoxyphenyl substituent at position 5 of the triazole ring and an ethyl benzoate ester at the acetamido-benzoate moiety. Its structure integrates a sulfanyl bridge connecting the triazole and acetamido groups, which is critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name

ethyl 2-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-3-29-19(27)15-6-4-5-7-16(15)22-17(26)12-30-20-24-23-18(25(20)21)13-8-10-14(28-2)11-9-13/h4-11H,3,12,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMYGJLZTOMUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves multiple steps. One common method includes the reaction of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with ethyl 2-bromoacetate under basic conditions to form the intermediate product. This intermediate is then reacted with 2-aminobenzoic acid to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction conditions but often include modified triazole or benzoate derivatives.

Scientific Research Applications

Ethyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics or antifungal agents.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit bacterial or fungal enzymes, disrupting their metabolic processes and leading to cell death .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Analogous Compounds

Compound Name Substituents (Triazole Position 4/5) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
Target Compound 4-amino, 5-(4-methoxyphenyl) C₂₀H₂₀N₅O₄S 426.47 Ethyl benzoate ester; 4-methoxy group N/A
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4-(1H-pyrrol-1-yl), 5-(4-chlorobenzyl) C₂₄H₂₂ClN₅O₃S 495.98 Chlorobenzyl and pyrrole substituents; no amino group
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4-amino, 5-(4-chlorophenyl) C₁₈H₁₆ClN₅O₃S 417.87 Methyl ester; 4-chlorophenyl substituent
Ethyl 4-({[(5-((4-methoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate 4-methyl, 5-[(4-methoxybenzamido)methyl] C₂₄H₂₆N₅O₅S 520.56 4-methyl group; methoxybenzamido side chain
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 4-amino, 5-(furan-2-yl) Variable Variable Furan substituent; acetamide derivatives
Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate 4-amino, 5-(thiophen-2-ylmethyl) C₁₀H₁₁N₅O₂S₂Na 335.34 Sodium salt; thiophene substituent

Pharmacological Activity Comparisons

Key Insights from Structural Modifications

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group in the target compound may enhance electron-donating properties and metabolic stability compared to 4-chlorophenyl () or furan-2-yl () analogs, which are more electron-withdrawing or metabolically labile, respectively .
  • Sodium salt derivatives (e.g., ) exhibit improved aqueous solubility, making them suitable for injectable formulations, whereas ethyl/methyl esters () prioritize lipophilicity for oral bioavailability .

Triazole Core Modifications: The 4-amino group in the target compound and analogs () is critical for hydrogen bonding with biological targets, such as kinases or inflammatory enzymes .

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